molecular formula C6H5BF2O3 B591524 (2,6-Difluoro-3-hydroxyphenyl)boronic acid CAS No. 957065-86-0

(2,6-Difluoro-3-hydroxyphenyl)boronic acid

Número de catálogo: B591524
Número CAS: 957065-86-0
Peso molecular: 173.91
Clave InChI: YTKYZCCDBZCCOK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2,6-Difluoro-3-hydroxyphenyl)boronic acid (CAS: 957065-86-0) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a hydroxyl group at the 3-position. This unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and molecular sensing. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols, enabling their use in glucose sensing, drug delivery, and enzyme inhibition .

Despite its structural promise, experimental data on this specific compound, such as pKa, binding constants, or biological activity, are sparse in the literature. Below, we compare its properties with structurally and functionally related boronic acids.

Propiedades

IUPAC Name

(2,6-difluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKYZCCDBZCCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659356
Record name (2,6-Difluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957065-86-0
Record name B-(2,6-Difluoro-3-hydroxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957065-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-hydroxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mecanismo De Acción

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds, which are crucial in various biochemical processes.

Pharmacokinetics

It is known that the compound has high gi absorption, which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of various organic compounds, contributing to a wide range of biochemical processes.

Actividad Biológica

(2,6-Difluoro-3-hydroxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C₆H₅BF₂O₃
  • Molecular Weight : 173.9 g/mol
  • Purity : ≥98%

Boronic acids, including this compound, are known to interact with various biological molecules, particularly proteins and enzymes, through reversible covalent bonding with diols. This interaction can modulate enzyme activity and influence signaling pathways.

  • Insulin Stabilization : A study indicated that certain boronic acids could stabilize insulin by forming complexes that enhance its structural integrity. Computational modeling suggested that derivatives like this compound could exhibit similar stabilizing effects on insulin, potentially improving its therapeutic efficacy in diabetes management .
  • Inhibition of Kinases : Boronic acids have been explored as inhibitors of various kinases involved in cancer progression. For instance, structural modifications of boronic acids have shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers .

Anticancer Properties

This compound has been evaluated for its anticancer potential:

  • Cytotoxicity : In vitro studies have demonstrated that compounds containing the 2,6-difluoro-3-hydroxyphenyl group exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC₅₀ values in the nanomolar range against specific cancer cell lines such as KG1 and SNU16 .
CompoundTargetIC₅₀ (nM)
Compound AFGFR1<4.1
Compound BFGFR22.0 ± 0.8
Compound CKG1 cells25.3 ± 4.6
Compound DSNU16 cells77.4 ± 6.2

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Tubulin Polymerization : Similar boronic acids have been shown to disrupt microtubule dynamics, leading to G2/M phase arrest in cancer cells. This mechanism is crucial for the development of new anticancer therapies targeting cell division .

Case Studies

  • Insulin Interaction Study : A theoretical model was developed to study the interaction between various boronic acids and insulin. The findings suggested that this compound could potentially stabilize insulin more effectively than traditional stabilizing agents .
  • Antiproliferative Activity : In a series of experiments assessing antiproliferative activity, derivatives of this compound demonstrated notable efficacy against multiple cancer cell lines with varying IC₅₀ values indicating their potency .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Fluorinated Boronic Acids
  • 2,6-Difluorophenylboronic Acid (CAS: 162101-25-9): Lacking the 3-hydroxyl group, this compound serves as a baseline for assessing the impact of fluorine substitution. Studies show that fluorination lowers the pKa of boronic acids by stabilizing the boronate form via electron-withdrawing effects.
  • 2,4,6-Trifluorophenylboronic Acid (CAS: 182482-25-3):
    Additional fluorine substitution increases electron withdrawal, further lowering pKa compared to 2,6-difluoro derivatives. However, excessive fluorination can reduce solubility and complicate synthetic modifications .

Hydroxyphenyl Boronic Acids
  • (3-Fluoro-4-hydroxyphenyl)boronic Acid (CAS: 182344-14-5):
    This compound combines a single fluorine atom with a para-hydroxyl group. The hydroxyl group enhances diol-binding affinity in aqueous media, while the fluorine atom moderately lowers pKa. Its similarity score to (2,6-Difluoro-3-hydroxyphenyl)boronic acid is 0.90, suggesting comparable reactivity .

  • 6-Hydroxynaphthalen-2-yl Boronic Acid: A naphthalene-based analogue with demonstrated antiproliferative activity in triple-negative breast cancer cells (IC50: sub-µM).

Physicochemical Properties

pKa and Lewis Acidity

Evidence from fluorinated boronic acids (e.g., 2,6-diarylphenylboronic acids) indicates that pKa values remain similar across derivatives due to a balance between boronic acid stabilization (via electron withdrawal) and boronate stabilization (via resonance). For example, 2,6-difluoro substitution reduces pKa by ~1–2 units compared to unsubstituted phenylboronic acid (pKa ~8.8) . The 3-hydroxyl group in this compound may introduce additional hydrogen-bonding interactions, slightly raising pKa compared to non-hydroxylated analogues.

Binding Affinity and Selectivity

Boronic acids with hydroxyl groups, such as 4-MCPBA (4-methoxycarbonylphenylboronic acid), exhibit higher glucose association constants (Ka ~1,200 M⁻¹) compared to non-hydroxylated analogues (Ka ~100–300 M⁻¹). The hydroxyl group in this compound could similarly enhance diol-binding, making it suitable for glucose-sensing applications .

Anticancer Potential

Boronic acids like phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show cytotoxic effects at sub-µM concentrations, likely due to proteasome inhibition or interactions with transcription factors . The fluorine and hydroxyl groups in this compound may enhance membrane permeability and target binding, though in vitro validation is required.

Enzyme Inhibition

For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal HDAC (MoRPD3) at 1 µM, comparable to trichostatin A . The 3-hydroxyl group in this compound could similarly coordinate with HDAC active sites, warranting further investigation.

Métodos De Preparación

Grignard Reagent-Mediated Borylation

The cornerstone synthesis starts with 3-bromophenol derivatives, employing a sequential protection-lithiation-borylation sequence. In the patented method, 3-bromophenol undergoes hydroxyl protection using chlorotrimethylsilane (TMSCl) or di-tert-butyl dicarbonate (Boc₂O), achieving >95% protection efficiency. Subsequent transmetallation with isopropylmagnesium chloride-lithium chloride generates the aryl Grignard species, which reacts with trimethyl borate at −10°C to 0°C. Acidic workup (10% HCl) liberates the boronic acid, yielding 58–68% isolated product.

Critical to this method is the magnesium-halogen exchange efficiency, which improves markedly when using tetrahydrofuran (THF) as the solvent and maintaining subzero temperatures during reagent addition. Industrial batches (10–50 kg scale) demonstrate reproducible 99.4–99.7% HPLC purity after acetone/heptane recrystallization.

Palladium-Catalyzed Miyaura Borylation

An alternative route employs palladium-catalyzed coupling between 3-bromo-2,6-difluorophenol and bis(pinacolato)diboron (B₂pin₂). However, this method faces limitations in hydroxyl group compatibility, necessitating pre-protection with methoxymethyl (MOM) or tetrahydropyranyl (THP) groups. Using Pd(dppf)Cl₂ as the catalyst and potassium acetate as the base in dimethylacetamide (DMA) at 80°C, the reaction achieves 45–52% yield—significantly lower than Grignard approaches.

Comparative studies reveal side reactions involving deboronation and proto-deboronation when unprotected hydroxyl groups are present, reducing practical utility. Scale-up attempts beyond 1 kg encounter catalyst recycling challenges and elevated palladium residues (>50 ppm), rendering this method less favorable for GMP production.

Protecting Group Strategies

Silicon-Based Protection

Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) groups dominate industrial applications due to their stability under Grignard conditions and facile removal during acidic hydrolysis. TBS protection using tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane with imidazole achieves near-quantitative yields (98–99%), while subsequent deprotection with HCl/THF (1:4 v/v) proceeds without boronic acid degradation.

Table 1: Protecting Group Performance Comparison

Protecting GroupProtection Yield (%)Depletion ConditionsBoronic Acid Recovery (%)
TMS951M HCl, RT, 2h92
TBS980.5M HCl, 40°C, 1h96
Benzyl90H₂/Pd-C, 30°C, 5h88

Data adapted from patent CN111072698A.

Hydrogenolytic Deprotection

Benzyl-protected intermediates enable selective deprotection via catalytic hydrogenation. Using 10% Pd/C under 0.3 MPa H₂ at 30–35°C, full debenzylation occurs within 5–8 hours with <2% over-reduction byproducts. This method proves advantageous for acid-sensitive substrates but requires strict oxygen exclusion to prevent catalyst poisoning.

Process Optimization and Scale-Up

Lithiation Conditions

Controlled lithiation using sec-butyllithium (s-BuLi) in THF/hexane at −78°C ensures regioselective metalation at the C3 position. Kinetic studies show complete lithiation within 30 minutes when using 1.1 equivalents of s-BuLi, with <5% di-lithiated byproducts. Industrial reactors employ cryogenic heat exchangers to maintain −70°C to −65°C during exothermic metalation.

Boronation Efficiency

Trimethyl borate (B(OMe)₃) demonstrates superior reactivity compared to triisopropyl borate, with 89% conversion versus 72% under identical conditions. Excess borate (1.5 equiv) minimizes residual aryl lithium species, while slow addition rates (2–3 mL/min) prevent localized overheating.

Industrial Production Workflow

Figure 1: Large-Scale Synthesis Schematic

This workflow achieves 84–87% overall yield in 30–50 kg batches, with production cycles under 72 hours. Quality control via HPLC-UV (λ = 254 nm) confirms <0.3% combined impurities.

Comparative Analysis of Synthetic Routes

Table 2: Method Economics and Performance

ParameterGrignard RouteMiyaura Borylation
Raw Material Cost ($/kg)120310
Cycle Time (h)6590
Palladium UsageNone5 mol%
Max Batch Size (kg)501
Environmental Factor1842

Data synthesized from patents and AChemBlock specifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,6-Difluoro-3-hydroxyphenyl)boronic acid, and what challenges are associated with its purification?

  • Answer: Synthesis typically involves Suzuki-Miyaura coupling precursors or direct halogenation of boronic acid intermediates. A key challenge is purification due to boronic acids' hygroscopic nature and tendency to form oligomers. To mitigate this, prodrug strategies (e.g., boronate esters) are often employed during multi-step syntheses. Post-synthesis, chromatographic methods (e.g., silica gel chromatography) or recrystallization in non-polar solvents are used, though fluorinated substituents complicate solubility .

Q. How is this compound characterized in terms of structural confirmation and purity assessment?

  • Answer: Structural confirmation relies on multinuclear NMR (¹¹B, ¹H, ¹⁹F), which identifies boron-diol interactions and fluorine environments. X-ray diffraction (XRD) resolves crystal packing and bond angles, critical for assessing steric effects. Purity is determined via high-performance liquid chromatography (HPLC) with UV detection, complemented by mass spectrometry (MS) for molecular weight validation. Fluorine substituents enhance sensitivity in ¹⁹F NMR for detecting impurities .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Answer: Its applications include:

  • Proteasome inhibition: As a bioisostere for carbonyl groups, enhancing binding affinity in inhibitors like bortezomib derivatives .
  • Fluorescent biosensors: Leveraging boronic acid-diol interactions for real-time glucose monitoring or bacterial detection (e.g., Gram-positive bacteria via glycolipid binding) .
  • Dynamic hydrogels: Crosslinking via boronic ester bonds for self-healing biomaterials .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding kinetics with diol-containing biomolecules?

  • Answer: Fluorine substituents enhance electrophilicity, accelerating diol binding. Stopped-flow fluorescence studies reveal kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Hydroxyl positioning (meta vs. para) modulates steric accessibility, with 3-hydroxy groups favoring faster equilibration (<10 seconds) .
Sugarkon (M⁻¹s⁻¹)Binding Affinity (Kd, μM)
D-Fructose1.2 × 10³12.5
D-Tagatose8.7 × 10²18.9
D-Mannose5.4 × 10²32.1
D-Glucose3.1 × 10²45.6

Q. What experimental approaches are used to resolve contradictory data regarding the Lewis acidity of fluorinated arylboronic acids?

  • Answer: Discrepancies in Lewis acidity measurements arise from solvent polarity and competing interactions. The Gutmann-Beckett method (¹H NMR shift of Et₃PO) quantifies acceptor numbers in non-coordinating solvents, while Childs’ method (³¹P NMR with triethylphosphine oxide) accounts for steric effects. For this compound, fluorination at the 2,6-positions increases acidity (acceptor number >90), but intramolecular H-bonding with the 3-hydroxy group reduces effective Lewis acidity by ~15% .

Q. In anticancer research, how is the cellular uptake efficiency of this compound derivatives quantified, and what factors limit their bioavailability?

  • Answer: Uptake is measured via fluorescence microscopy (boronic acid-tagged fluorophores) or inductively coupled plasma mass spectrometry (ICP-MS) for boron quantification. Key limitations include:

  • P-glycoprotein efflux: Overexpression in glioblastoma reduces intracellular concentrations .
  • Serum protein binding: Hydrophobic fluorinated groups increase albumin affinity, reducing free drug availability .
  • pH-dependent hydrolysis: Instability in lysosomal compartments (pH <5) degrades boronate esters .

Q. What strategies mitigate thermal degradation of this compound in high-temperature applications?

  • Answer: Thermogravimetric analysis (TGA) reveals degradation initiates at 220°C via B-O bond cleavage. Stabilization strategies include:

  • Steric shielding: Bulky substituents (e.g., tert-butyl groups) reduce oxygen accessibility .
  • Coordination complexes: Transition metals (e.g., Cu²⁺) form stable boronate chelates, raising decomposition onset to >300°C .

Q. How does the presence of fluorine substituents affect the electronic properties and reactivity of this compound in Suzuki-Miyaura couplings?

  • Answer: Fluorine's electron-withdrawing effect lowers the pKa of the boronic acid (≈8.2 vs. ≈9.5 for non-fluorinated analogs), enhancing transmetallation rates. However, steric hindrance from 2,6-difluoro groups slows oxidative addition with aryl chlorides. Computational studies (DFT) show a 30% reduction in activation energy for para-substituted aryl partners compared to ortho-substituted .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.